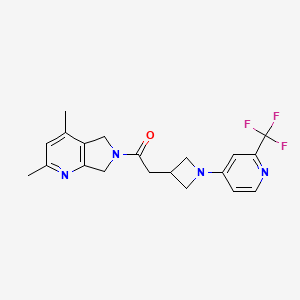![molecular formula C11H10N2O2S B6248906 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole CAS No. 2411261-82-8](/img/new.no-structure.jpg)
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound features an oxirane (epoxide) group attached to a phenyl ring, which is further connected to a thiadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Formation of diols from the epoxide group.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer activity.
Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having an epoxide group attached to a phenyl ring.
1,3,4-Thiadiazole derivatives: Share the thiadiazole ring structure and exhibit similar biological activities
Uniqueness
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is unique due to the combination of the epoxide group and the thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
2411261-82-8 |
|---|---|
Fórmula molecular |
C11H10N2O2S |
Peso molecular |
234.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



